molecular formula C19H20FNO2 B1208161 1-(4-Fluorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone

1-(4-Fluorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone

Cat. No. B1208161
M. Wt: 313.4 g/mol
InChI Key: HKPDBQHHTHILOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone is a stilbenoid.

Scientific Research Applications

Antidepressant Activity

One of the prominent applications of compounds related to 1-(4-Fluorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone is in the field of antidepressant activity research. The synthesis and antidepressive activity of similar compounds have been investigated, showing potential in this area. For instance, a study by Tao Yuan synthesized a related compound and tested its antidepressant activities using mice, suggesting its further investigation for antidepressant activity (Tao Yuan, 2012).

Photophysics and Photochemistry

The photophysics and photochemistry of morpholino methylthio phenyl ketones, closely related to the compound , have been extensively studied. A research article by F. Morlet‐Savary et al. explored these aspects using various spectroscopic techniques and molecular modeling, contributing significantly to our understanding of these compounds' behavior under light exposure (F. Morlet‐Savary et al., 2008).

Crystal Structures and Chemical Synthesis

The crystal structure of compounds similar to 1-(4-Fluorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone has been analyzed to understand their molecular configurations better. A study by B. Chai and Changling Liu, for instance, reported on the crystal structure of an isomer of flumorph, providing insights into the molecular arrangement and stability (B. Chai, Changling Liu, 2011).

Apoptosis Induction in Cell Studies

Research by Xingang Zhang, Ke Tao, and T. Hou has explored the toxicity and mechanism of apoptosis induction by compounds related to 1-(4-Fluorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone in cell studies. Their findings are significant for understanding how these compounds interact with and affect cellular processes (Xingang Zhang, Ke Tao, T. Hou, 2012).

properties

Product Name

1-(4-Fluorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone

Molecular Formula

C19H20FNO2

Molecular Weight

313.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one

InChI

InChI=1S/C19H20FNO2/c20-17-8-6-16(7-9-17)19(22)18(15-4-2-1-3-5-15)14-21-10-12-23-13-11-21/h1-9,18H,10-14H2

InChI Key

HKPDBQHHTHILOX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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